3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one is a heterocyclic compound characterized by the presence of a thiophene ring fused with an oxadiazole structure. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound is classified as a 1,2,4-oxadiazole derivative, which is a class of compounds known for their diverse pharmacological properties. The chemical structure can be represented by the molecular formula and has a CAS number of 35637-09-3. It is often synthesized for research purposes and is available from chemical suppliers for further studies.
The synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one typically involves cyclization reactions. One common method includes the reaction of thiophene-2-carboxylic acid hydrazide with carbonyl compounds under acidic or basic conditions. This reaction leads to the formation of the oxadiazole ring through dehydration and cyclization processes .
Recent advancements have introduced microwave-assisted synthesis techniques that enhance reaction efficiency and yield. For instance, using silica gel as a solid support under microwave irradiation has been shown to produce oxadiazole derivatives rapidly and with high yields . The optimization of reaction conditions is crucial for maximizing product purity and yield in industrial settings.
The molecular structure of 3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one features a five-membered oxadiazole ring fused with a thiophene moiety. The structural representation can be visualized as follows:
Key structural data include:
3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one can undergo various chemical transformations:
Common reagents for these reactions include:
The mechanism of action for 3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one primarily involves its interaction with biological targets such as enzymes. Notably, it has been shown to inhibit tyrosinase, an enzyme critical in melanin synthesis. This inhibition occurs through binding at the active site of the enzyme, effectively reducing melanin production in melanoma cells .
In vitro studies indicate that the compound exhibits antimicrobial and anti-inflammatory properties, making it a candidate for further drug development against various diseases including cancer.
Relevant Data:
The compound's stability profiles suggest it can be utilized in various formulations without significant degradation over time .
3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one has several scientific applications:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century when its unique bioisosteric properties attracted medicinal chemistry interest [1] [4]. This five-membered ring—containing two nitrogen atoms and one oxygen atom—exhibits exceptional metabolic stability and aromatic character due to resonance energy (~167.4 kJ/mol), making it a robust scaffold for drug design [6] [9]. Its emergence as a pharmacophore accelerated in the 1960s with the approval of Oxolamine, an antitussive drug exploiting the ring’s ability to mimic ester functionalities while resisting hydrolysis [1] [7]. By the 2000s, over 20 clinical agents incorporated this motif, including the neuromuscular blocker Ataluren (for Duchenne muscular dystrophy) and the antiviral Pleconaril, collectively validating its pharmacokinetic advantages [1] [10].
The scaffold’s versatility stems from its role as a bioisostere for labile carboxylate or amide groups. Comparative studies of 1,2,4- versus 1,3,4-oxadiazoles revealed significantly lower lipophilicity (log D reduced by ~1 unit) and enhanced metabolic stability for the 1,2,4-isomers, attributed to their asymmetric charge distribution and dipole moment (~3.5 Debye) [7] [9]. These properties facilitated target engagement across diverse pathways, including kinase inhibition (e.g., VEGFR-2 inhibitors) and receptor modulation (e.g., σ1 receptor agonists) [4] [10].
Table 1: Key Milestones in 1,2,4-Oxadiazole Drug Development
Year | Development | Significance |
---|---|---|
1884 | First synthesis by Tiemann & Krüger | Initial identification as "furo[ab1]diazoles" |
1960s | Oxolamine (Perebron®) approval | First therapeutic agent; antitussive action |
1980s | Prenoxdiazine development | Cough suppressant exploiting ring stability |
2000s | Ataluren clinical adoption | Treatment of nonsense mutation-mediated diseases |
2010s | Fluorinated derivatives for material science | Applications in OLEDs and high-energy materials |
The fusion of thiophene with 1,2,4-oxadiazoles emerged as a strategic innovation to enhance bioactivity profiles, leveraging thiophene’s electron-rich π-system for improved target binding and pharmacokinetics. Early work focused on benzothiophene-oxadiazole hybrids (e.g., naphtho[2,3-b]thiophene-4,9-diones) demonstrated potent antiproliferative effects in keratinocytes (IC₅₀: 0.8–5.2 µM), underscoring the synergy between tricyclic quinone frameworks and oxadiazole substituents [5]. Concurrently, 2-(thiophen-2-yl)-1,3,4-oxadiazoles revealed antimicrobial efficacy against Mycobacterium tuberculosis (MIC: 1.6 µg/mL) and Xanthomonas oryzae (EC₅₀: 19.44 µg/mL), validating thiophene’s role in boosting membrane penetration [3] [10].
Critical milestones include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: